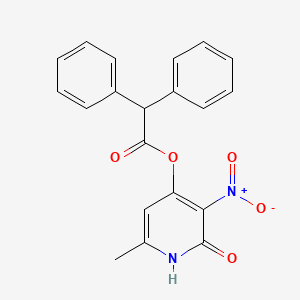

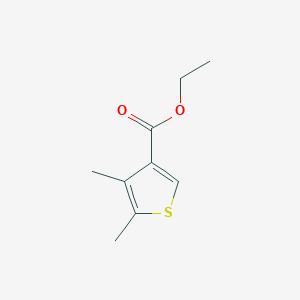

Ethyl 4,5-dimethylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C9H12O2S . It is a derivative of thiophene, a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate and its derivatives often involves the Gewald reaction, which is a method for synthesizing 2-aminothiophenes . This reaction involves subsequent diazotization and desamination reactions, converting 2-amino-thiophenes into compounds . Ethanol is often used as the reducing agent in this reaction .Molecular Structure Analysis

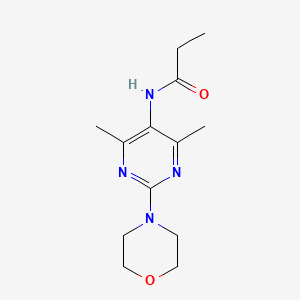

The molecular structure of Ethyl 4,5-dimethylthiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The thiophene ring is substituted with ethyl carboxylate and two methyl groups .Chemical Reactions Analysis

Ethyl 4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions. For instance, it can be used as a precursor for thiophene derivatives with an annelated pyridinone cycle . It can also be converted into thiophene carboxylic acids in quantitative yields .Physical And Chemical Properties Analysis

Ethyl 4,5-dimethylthiophene-3-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 199.27 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Thiophene derivatives have been shown to exhibit antimicrobial properties. They can be synthesized and tested against various bacterial and fungal strains to determine their efficacy as antimicrobial agents .

Anti-inflammatory and Analgesic Uses

Some thiophenes are known for their analgesic and anti-inflammatory effects. Research could explore the potential of Ethyl 4,5-dimethylthiophene-3-carboxylate in this area .

Antihypertensive Effects

Thiophene compounds have been studied for their antihypertensive activities. This could be another field of application for the compound .

Antitumor Activity

There is evidence that certain thiophene derivatives may possess antitumor properties. Scientific research might investigate whether Ethyl 4,5-dimethylthiophene-3-carboxylate has similar effects .

Corrosion Inhibition

Thiophenes have been used as inhibitors of metal corrosion. This compound could be studied for its effectiveness in protecting metals from corrosion .

Material Science Applications

In material science, thiophenes have been utilized in the fabrication of light-emitting diodes (LEDs). Research could be conducted to see if Ethyl 4,5-dimethylthiophene-3-carboxylate can be applied in this field .

Direcciones Futuras

The future directions of Ethyl 4,5-dimethylthiophene-3-carboxylate research could involve exploring its potential applications in pharmaceutical testing and the design of potentially biologically active molecules .

Relevant Papers One relevant paper is “Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines” published in the Chemistry of Heterocyclic Compounds . The paper discusses a convenient method for the synthesis of thieno [3,2-c]pyridinones and the possibility of using thiophene desamino derivatives for the design of potentially biologically active molecules .

Propiedades

IUPAC Name |

ethyl 4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-4-11-9(10)8-5-12-7(3)6(8)2/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFOUUFLVOFLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5-dimethylthiophene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)

![5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine](/img/structure/B2932097.png)

![1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime](/img/structure/B2932098.png)

![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)

![(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B2932112.png)